molecular formula C17H16FN3O3 B2664600 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide CAS No. 1904183-39-6

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide

Cat. No. B2664600
CAS RN: 1904183-39-6
M. Wt: 329.331
InChI Key: YDPUJSQEYQUWFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide” is a chemical compound with the molecular formula C16H15FN4O4 . It has a molecular weight of 346.31 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes a 7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl group and a picolinamide group . The InChI string of the compound is "InChI=1S/C16H15FN4O4/c17-11-1-3-13-10 (7-11)8-21 (15 (23)9-25-13)6-5-18-16 (24)12-2-4-14 (22)20-19-12/h1-4,7H,5-6,8-9H2, (H,18,24) (H,20,22)" .


Physical And Chemical Properties Analysis

This compound has several notable properties. It has a molecular weight of 346.31 g/mol and a topological polar surface area of 100 Ų . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound also has a rotatable bond count of 4 .

Scientific Research Applications

Synthesis and Antibacterial Activities

A study by Cooper et al. (1990) focused on the synthesis of quinolones containing heterocyclic substituents, which have shown significant in vitro antibacterial activity, particularly against Gram-positive organisms. These compounds, including variations similar to N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide, demonstrate the potential for developing new antibacterial agents with enhanced efficacy and spectrum of activity (Cooper, Klock, Chu, & Fernandes, 1990).

Radioligand Development for Imaging

Another research avenue is the development of radioligands for imaging purposes, such as in the study by Schou et al. (2006), which synthesized and evaluated compounds for their potential as radioligands for imaging norepinephrine transporters with PET. Although not directly mentioning N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide, the study illustrates the broader potential of fluorinated compounds in the development of diagnostic tools (Schou, Pike, Sóvágó, Gulyás, Gallagher, Dobson, Walter, Rudyk, Farde, & Halldin, 2006).

Metabolic Studies

Fluradoline's major metabolite, a nuclear hydroxylated derivative, was identified and synthesized, highlighting the importance of understanding the metabolic pathways and transformations of such compounds for their potential therapeutic applications and safety profiles. This research is pertinent to understanding the pharmacokinetics and metabolic stability of compounds related to N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide (Agnew, Rizwaniuk, Ong, & Wichmann, 1986).

Novel Synthetic Methodologies

Research into novel synthetic methodologies, such as the multi-component condensation (MCC)/SNAr methodology reported by Tempest et al. (2001), showcases the potential for creating diverse heterocyclic cores, including benzoxazepines. Such methodologies could be applicable in synthesizing derivatives of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide for various biological applications (Tempest, Ma, Kelly, Jones, & Hulme, 2001).

properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3/c18-13-4-5-15-12(9-13)10-21(16(22)11-24-15)8-7-20-17(23)14-3-1-2-6-19-14/h1-6,9H,7-8,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPUJSQEYQUWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.